8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one
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Overview
Description
8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions. This reaction leads to the formation of the imidazo[1,5-a]pyridine core, which can then be further modified to introduce the methyl group at the 8a position .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazo family with similar structural features but different biological activities.
Imidazo[4,5-b]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Uniqueness
8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one is unique due to its specific substitution pattern and the presence of the methyl group at the 8a position, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
8a-methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8-4-2-3-5-10(8)7(11)9-6-8/h2-6H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWMOPFGWYAUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCN1C(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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